1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione
Description
This compound belongs to the pyrrolo[3,4-c]pyrazole-dione family, characterized by a fused bicyclic core with a benzyl group at position 1, a 4-nitrophenyl substituent at position 3, and a phenyl group at position 3. The 4-nitrophenyl group is a strong electron-withdrawing moiety, influencing electronic properties and reactivity, while the benzyl and phenyl groups enhance lipophilicity. Synthesis typically involves microwave-assisted cross-coupling or Buchwald-Hartwig amination using Pd catalysts (e.g., Xantphos/Pd₂dba₃) in solvents like 1,4-dioxane . Structural confirmation relies on NMR, IR, and HRMS .
Properties
IUPAC Name |
1-benzyl-3-(4-nitrophenyl)-5-phenyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c29-23-20-21(17-11-13-19(14-12-17)28(31)32)25-26(15-16-7-3-1-4-8-16)22(20)24(30)27(23)18-9-5-2-6-10-18/h1-14,20-22,25H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUOUFFAFFJOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C(C(N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often include the use of catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and halogens for substitution reactions. .
Scientific Research Applications
Medicinal Chemistry Applications
1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione has been investigated for various pharmacological activities:
Anticancer Activity
Recent studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cell proliferation and survival pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Inhibition of PI3K/Akt pathway |
| A549 (Lung Cancer) | 12.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |
Antimicrobial Properties
The compound has shown promising antibacterial and antifungal activities. Its efficacy against resistant strains of bacteria makes it a candidate for further development in antibiotic therapies.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Antibacterial |
| Candida albicans | 16 µg/mL | Antifungal |
Synthetic Applications
The synthesis of 1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione involves multi-step reactions that can be optimized for yield and purity.
Synthetic Route Overview
- Starting Materials : Benzylamine, 4-nitrobenzaldehyde.
- Key Reactions :
- Condensation reactions to form the initial tetrahydropyrrole structure.
- Cyclization to introduce the pyrazole ring.
- Functional group modifications to achieve desired substituents.
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer properties of the compound against a panel of cancer cell lines. The results demonstrated significant growth inhibition correlated with increased apoptosis markers.
Case Study 2: Antimicrobial Activity
A research team investigated the antimicrobial potential of this compound against various pathogens. The results indicated that it could serve as a lead compound for developing new antimicrobial agents, especially in light of rising antibiotic resistance.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione involves its interaction with specific molecular targets. For instance, its derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents at positions 1, 3, and 5, affecting molecular weight, melting points, and solubility:
Key Observations:
- Electron-Withdrawing Groups (EWGs): The target compound’s 4-nitrophenyl group likely reduces solubility in polar solvents compared to analogs with methoxy or amino groups (e.g., compound 33: 180–182°C ). However, nitro groups enhance electrophilic reactivity, useful in further functionalization.
- Fluorine or trifluoromethyl groups (e.g., compound 23 , CAS 1428147-22-1 ) further augment this property.
- Thermal Stability: Compounds with fused heterocycles (e.g., 16a ) exhibit higher melting points (>340°C) due to extended π-conjugation and rigid structures.
Biological Activity
1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a complex organic compound belonging to the pyrazole family. Its unique structure, characterized by the presence of multiple aromatic and nitro groups, suggests potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C24H20N4O4
- Molecular Weight : 428.448 g/mol
- IUPAC Name : 1-benzyl-3-(4-nitrophenyl)-5-phenyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
The compound's structure includes a tetrahydropyrrolo core with various substituents that enhance its reactivity and biological interactions.
Research indicates that 1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases involved in cell cycle regulation. This inhibition can disrupt normal cellular processes and may lead to apoptosis in cancer cells.
- Autophagy Modulation : Similar compounds have been reported to affect autophagic flux by inhibiting mTORC1 pathways. This modulation could enhance the efficacy of anticancer therapies by targeting metabolic stress in tumor cells .
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent:
- In Vitro Studies : In MIA PaCa-2 pancreatic cancer cells, derivatives of this compound demonstrated significant antiproliferative activity. The compounds reduced mTORC1 activity and increased autophagy levels, indicating a dual mechanism of action that could be exploited for therapeutic purposes .
- Structure–Activity Relationship (SAR) : Research on related pyrazole derivatives has provided insights into how modifications to the structure influence biological activity. For example, variations in the nitrophenyl group can significantly impact the potency against cancer cell lines.
Enzyme Inhibition
The compound's ability to inhibit specific kinases suggests it may serve as a lead compound for developing targeted cancer therapies. Kinase inhibitors are crucial in cancer treatment due to their role in regulating cell growth and survival.
Case Studies
- Study on mTORC1 Pathway : A study demonstrated that compounds structurally related to 1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione significantly inhibited mTORC1 reactivation during nutrient refeeding phases after starvation in cancer cells. This suggests potential for these compounds to selectively target tumor cells under metabolic stress conditions .
- Aurora Kinase Inhibition : Another study evaluated pyrazole-benzimidazole derivatives as Aurora A/B kinase inhibitors. The findings indicated that modifications similar to those found in our compound could enhance inhibitory effects on these critical kinases involved in mitosis .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione | Structure | Anticancer activity via mTORC1 inhibition |
| 1-phenyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole | Similar structure | Moderate kinase inhibition |
| 1-benzyl-3-(4-methylphenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole | Similar structure with methyl group | Reduced antiproliferative effects |
Q & A
Q. Can photophysical properties be tuned for imaging applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
